molecular formula C20H29BN2O2 B1445984 1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1562304-58-8

1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1445984
CAS RN: 1562304-58-8
M. Wt: 340.3 g/mol
InChI Key: NLWBJEKMQIURFE-UHFFFAOYSA-N
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Description

The compound “1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is an organic compound. It has a molecular formula of C14H23BN2O4 and a molecular weight of 294.16 g/mol .


Molecular Structure Analysis

The InChI Key of the compound is IPISOFJLWYBCAV-UHFFFAOYSA-N . The IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 86°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This class of compounds serves as key intermediates in the synthesis of various biologically active molecules. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is highlighted as a crucial step in the production of Crizotinib, an anticancer drug. The synthesis process involves several steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and showcases the compound's role in creating complex pharmaceutical agents (Kong et al., 2016).

Crystal Structure and DFT Studies

Several studies have focused on the crystal structure analysis and density functional theory (DFT) calculations of these compounds. For instance, the synthesis, characterization, and crystal structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole were thoroughly examined, providing insights into the molecular structure and properties through X-ray diffraction and DFT studies (Liao et al., 2022). Similarly, the synthesis and structural analysis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole were detailed, highlighting the importance of these compounds in understanding molecular conformations and electrostatic potentials (Yang et al., 2021).

Material Science Applications

In the realm of materials science, these compounds are utilized in the development of polymers and luminescent materials. A study on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate for mTOR targeted PROTAC molecule PRO1 showcases the role of these compounds in creating new therapeutic agents and materials with specific functionalities (Zhang et al., 2022).

Safety and Hazards

The compound is not listed under the Toxic Substances Control Act (TSCA) . It is recommended to store it in a refrigerator .

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BN2O2/c1-18(2,3)16-10-8-15(9-11-16)13-23-14-17(12-22-23)21-24-19(4,5)20(6,7)25-21/h8-12,14H,13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWBJEKMQIURFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
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1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(4-(tert-butyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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